molecular formula C8H10O2 B1664560 2-Methoxy-5-methylphenol CAS No. 1195-09-1

2-Methoxy-5-methylphenol

Cat. No.: B1664560
CAS No.: 1195-09-1
M. Wt: 138.16 g/mol
InChI Key: IFNDEOYXGHGERA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenol, also known as 5-Methylguaiacol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol and is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its pleasant smoky aroma and is commonly found in various natural sources, including wood smoke and certain essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylphenol can be synthesized through several methods. One common synthetic route involves the methylation of guaiacol (2-methoxyphenol) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic methylation of guaiacol. This process involves the use of a methylating agent, such as dimethyl sulfate or methyl chloride, in the presence of a catalyst like aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-5-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-5-methylphenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. Its pleasant smoky aroma and potential biological activities make it valuable in various applications .

Properties

IUPAC Name

2-methoxy-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDEOYXGHGERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152469
Record name 2-Methoxy-5-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-09-1
Record name 2-Methoxy-5-methylphenol
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Record name 2-Methoxy-5-methylphenol
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Record name 2-Methoxy-5-methylphenol
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Record name 6-methoxy-m-cresol
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Record name 2-METHOXY-5-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

The reaction was carried out in the same manner as in Example 6 except that ethoxybenzene was replaced by 150 g. (1229.5 m.moles) of p-methoxytoluene and 4.11 g. (29.8 m.moles) of 2-methoxy-5-methylphenol was obtained in a yield of 46.9 %.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The procedure of Example 18 was repeated, except Victor Wet 35B (phosphur-containing ester) was used as a reaction catalyst and 4-methyl anisole was used in place of anisole. Consequently, the conversion of peracetic acid was 96.2%, the conversion of 4-methyl anisole was 8.02% and there was formed 4.55g of 4-methyl-2-hydroxy anisole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Methoxy-5-methylphenol and where is it found?

A1: this compound, also known as 4-methylguaiacol, is a phenolic compound often found in various natural sources. It contributes to the smoky and phenolic aroma of certain products. For instance, it's a key aroma compound found in Islay scotch single malt whiskies, particularly those from the Ardbeg distillery. [] Its presence is attributed to the traditional kilning process using peat smoke during whisky production. []

Q2: Can you elaborate on the role of this compound in the aroma of Islay whiskies?

A2: In a study using the Sensomics concept, researchers identified 39 aroma compounds with an Odour Activity Value (OAV) ≥ 1 in a peaty single malt whisky from Islay. [] Among these, this compound had an OAV of 380, indicating its significant contribution to the overall aroma profile. [] The study confirmed that a group of phenol and 2-methoxyphenol derivatives, including this compound, were responsible for the distinctive smoky and phenolic aroma of the whisky. []

Q3: Besides whisky, are there other sources of this compound?

A3: Yes, this compound is also found in other food products. Research indicates its presence in various styles of Chinese traditional bacon, including Hunan and Sichuan styles. [] In these bacons, it's one of the 25 volatile flavor compounds identified, contributing to their unique aroma profiles. []

Q4: Are there potential applications of this compound beyond its flavoring properties?

A4: Research suggests that distilled liquid smoke from coconut shells, rich in this compound (5.2% composition), may hold potential for oral ulcer healing. [] While the exact mechanisms are still being investigated, the compound's antioxidant properties are thought to play a role. [] Studies in diabetic rats have shown promising results in improving oral ulcer healing after treatment with this distilled liquid smoke. []

Q5: How do antioxidants like this compound, found in coconut shell liquid smoke, potentially contribute to oral ulcer healing?

A5: A systematic review proposes that the antioxidant properties of compounds like this compound, abundant in coconut shell and rice husk liquid smoke, might be key to their potential in oral ulcer treatment. [] These compounds can neutralize reactive oxygen species, mitigating oxidative stress and inflammation associated with ulcers. [] They may also influence cellular responses, promoting healing processes. []

Q6: Can this compound be synthesized, and if so, what are the methods?

A6: Yes, this compound can be synthesized. One method involves a multi-step process starting from the commercially available compound 3-hydroxy-4-methoxy-benzaldehyde. [] This involves hydrogenation, protection, alkylation with 5-bromopent-1-ene, cyclization, and deprotection steps. [] Another method uses 1-Methoxy-4-methylbenzene, converting it to 3-Methyl-4-bromoanisole through bromination, followed by reaction with potassium hydroxide and a copper powder catalyst to produce this compound. []

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